N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide (CAS: 1232800-37-1) is a synthetic organic compound with the molecular formula C₁₇H₁₉N₃O₅S and a molecular weight of 377.4 g/mol . Its structure features a tetrahydrothiophene-1,1-dioxide moiety linked via an acetamide bridge to a 6-oxopyridazine ring substituted with a 3-methoxyphenyl group.
The compound’s synthetic pathway likely involves coupling reactions between pyridazinone derivatives and functionalized acetamide intermediates, as inferred from analogous syntheses of related structures (e.g., azide coupling or hydrazone formation) .
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H21N3O5S/c1-20(14-8-9-27(24,25)12-14)18(23)11-21-17(22)7-6-16(19-21)13-4-3-5-15(10-13)26-2/h3-7,10,14H,8-9,11-12H2,1-2H3 |
InChI Key |
DWOUGPUFFWPPOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a dioxidotetrahydrothiophene moiety and a pyridazine derivative. Its molecular formula is with a molecular weight of approximately 356.47 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiophene and pyridazine structures often exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Apoptotic Pathways : The compound may inhibit anti-apoptotic proteins such as Bcl-2, promoting programmed cell death in cancer cells .
- Enzyme Interaction : It may act as an inhibitor for specific kinases involved in tumor growth and metastasis.
- Receptor Modulation : The compound could interact with various receptors, modulating inflammatory responses or other physiological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Its polarity is intermediate due to the methoxy group, contrasting with the naphthalen-1-yl substituent in , which increases hydrophobicity and may improve membrane permeability but reduce aqueous solubility. The 4-(methylsulfanyl)phenyl group in adds a sulfur-containing substituent, which could influence redox properties or metal-binding affinity. The 2-methylpropyl group further enhances lipophilicity, making this compound more suited for targets requiring deep tissue penetration.
Molecular Weight and Drug-Likeness The target compound’s molecular weight (377.4 g/mol) aligns with typical small-molecule drugs, adhering to Lipinski’s “Rule of Five” for oral bioavailability .
Synthetic Accessibility
- The synthesis of the target compound is inferred to involve multi-step coupling reactions, similar to the one-pot methods described for methyl-N-[2-(6-oxo-3-p-tolyl...) derivatives . However, the naphthyl-substituted analog may require additional steps to introduce the bulky aromatic group, complicating scalability.
Key Research Findings
- NMR Profiling: While direct NMR data for the target compound are unavailable, studies on structurally related pyridazinones (e.g., ) demonstrate that substituent-induced chemical shift changes in specific regions (e.g., protons near the pyridazine ring) can predict structural modifications. For instance, the 3-methoxyphenyl group would likely alter shifts in aromatic proton regions compared to p-tolyl or naphthyl analogs.
- Lumping Strategy Relevance: As noted in , compounds with shared cores (e.g., the 6-oxopyridazine moiety) but varied substituents can be grouped for computational modeling of physicochemical properties. This approach may explain why the target compound and its analogs are studied collectively in drug discovery pipelines.
Preparation Methods
Oxidation of Tetrahydrothiophene to 1,1-Dioxide
Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative (sulfolane) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding sulfolane in >90% purity.
Functionalization at the 3-Position
Introduction of the amine group at the 3-position is achieved via ring-opening alkylation or nucleophilic substitution . For example, treating sulfolane with sodium amide (NaNH₂) in liquid ammonia generates a sulfone-stabilized carbanion, which reacts with electrophiles such as alkyl halides. Subsequent hydrolysis yields the 3-aminotetrahydrothiophene 1,1-dioxide.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | H₂O₂, AcOH, 70°C, 18 h | 92 |
| Amination | NaNH₂, NH₃(l), RX, −33°C | 65–78 |
Preparation of the Pyridazinone Ring System
Cyclocondensation of 1,4-Diketones
The pyridazinone core is synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For the 3-methoxyphenyl substituent, a pre-functionalized diketone is prepared by Friedel-Crafts acylation of 3-methoxyacetophenone.
Example Protocol
-
Friedel-Crafts Acylation : 3-Methoxyacetophenone reacts with acetyl chloride in the presence of AlCl₃ to form 1-(3-methoxyphenyl)-1,4-pentanedione.
-
Cyclocondensation : The diketone is treated with hydrazine hydrate in ethanol under reflux, yielding 3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Max 84% |
| Temperature | Reflux (78°C) | Critical |
| Hydrazine Equivalents | 1.2 eq | Prevents overaddition |
Coupling Strategies for Final Assembly
Acetamide Linker Formation
The N-methylacetamide bridge is constructed via a two-step process:
-
Acylation : The tetrahydrothiophene dioxide amine reacts with chloroacetyl chloride in the presence of triethylamine to form N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-chloro-N-methylacetamide.
-
Nucleophilic Displacement : The chloride is displaced by the pyridazinone’s hydroxyl group (tautomerized to a ketone) using potassium carbonate in DMF at 80°C.
Critical Parameters
-
Base Selection : K₂CO₃ outperforms NaHCO₃ due to superior solubility in DMF.
-
Solvent : DMF facilitates both solubility and reaction kinetics.
Optimization of Reaction Conditions
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored for direct C–N bond formation between the tetrahydrothiophene and pyridazinone units. However, competing side reactions reduce yields to <40%.
Solvent and Temperature Effects
A comparative study of solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| THF | 7.5 | 45 | 88 |
| Acetonitrile | 37.5 | 62 | 90 |
Elevated temperatures (80–100°C) accelerate the displacement reaction but risk decomposition above 110°C.
Comparative Analysis of Synthetic Routes
Two primary routes have been evaluated:
Route A (Linear Synthesis)
-
Tetrahydrothiophene → Sulfolane → Amination → Acylation → Coupling.
-
Overall Yield : 32% (4 steps).
Route B (Convergent Synthesis)
-
Parallel synthesis of tetrahydrothiophene dioxide and pyridazinone fragments.
-
Final coupling via acetamide bridge.
-
Overall Yield : 48% (3 steps).
Route B is favored for scalability and yield, though it requires stringent purification after coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
